(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol
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Overview
Description
(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol: is a brominated oxazole derivative with a methanol group attached to the oxazole ring. Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms, and they are known for their diverse biological activities and utility in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as 4-bromo-5-methyl-oxazole and formaldehyde.
Reaction Conditions: The reaction involves the nucleophilic addition of formaldehyde to the oxazole ring under acidic conditions. The reaction is usually carried out in a solvent like methanol or ethanol at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in a different functional group.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions: Reagents such as potassium permanganate (KMnO₄) for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions are commonly used.
Major Products: The major products include oxazole carboxylic acids, reduced oxazoles, and various substituted oxazoles.
Scientific Research Applications
(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol: has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new pharmaceuticals, particularly in the design of drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol: is compared with other similar oxazole derivatives, such as 4-chloro-5-methyl-1,2-oxazol-3-yl)methanol and 4-fluoro-5-methyl-1,2-oxazol-3-yl)methanol . The presence of different halogens (bromine, chlorine, fluorine) on the oxazole ring results in varying reactivity and biological activity, highlighting the uniqueness of each compound.
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Properties
CAS No. |
1040278-91-8 |
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Molecular Formula |
C5H6BrNO2 |
Molecular Weight |
192 |
Purity |
95 |
Origin of Product |
United States |
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